Antimicrobial peptide 5

Antimicrobial peptide MIC comparison Xenopus tropicalis

Antimicrobial peptide 5 (also designated XT-5, PGLa-ST1, or PGLa-SE1) is a 22-residue, C-terminally α-amidated cationic peptide (sequence: GMATKAGTALGKVAKAVIGAAL-NH₂; CAS 398143-82-3; monoisotopic mass 1999.44 Da) isolated from norepinephrine-stimulated skin secretions of the diploid clawed frog Xenopus tropicalis (Silurana tropicalis). It belongs to the peptide glycine-leucine-amide (PGLa) family of amphibian host-defense peptides and is considered the ortholog of X.

Molecular Formula
Molecular Weight
Cat. No. B1578253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial peptide 5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimicrobial Peptide 5 (XT-5): PGLa-Family Amphibian Host-Defense Peptide for Evolutionary and Synergy Research


Antimicrobial peptide 5 (also designated XT-5, PGLa-ST1, or PGLa-SE1) is a 22-residue, C-terminally α-amidated cationic peptide (sequence: GMATKAGTALGKVAKAVIGAAL-NH₂; CAS 398143-82-3; monoisotopic mass 1999.44 Da) isolated from norepinephrine-stimulated skin secretions of the diploid clawed frog Xenopus tropicalis (Silurana tropicalis) [1]. It belongs to the peptide glycine-leucine-amide (PGLa) family of amphibian host-defense peptides and is considered the ortholog of X. laevis PGLa [2]. Unlike many potent amphibian antimicrobial peptides, XT-5 exhibits only weak standalone growth-inhibitory activity against reference microorganisms (MIC >100 µM against Escherichia coli, Staphylococcus aureus, and Candida albicans) and modest hemolytic activity (HC₅₀ >150 µM against human erythrocytes) [3]. Its primary scientific value lies in its utility as an evolutionary comparator within the Pipidae family and as a model peptide for studying PGLa–magainin synergistic mechanisms [4].

Why Antimicrobial Peptide 5 (XT-5) Cannot Be Substituted by Generic PGLa or Magainin-Family Peptides


Despite shared PGLa-family membership, antimicrobial peptide 5 (XT-5) is not functionally interchangeable with other PGLa orthologs or with magainin-family peptides. XT-5 (PGLa-ST1) exhibits an MIC >100 µM across all standard test organisms [1], which is >6-fold weaker than the canonical X. laevis PGLa (MIC ~16–33 µM against E. coli and S. aureus) [2] and >20-fold weaker than the co-isolated XT-7 peptide (MIC 5 µM) [3]. Furthermore, its hemolytic profile (HC₅₀ >150 µM) differs markedly from XT-7 (HC₅₀ ~70 µM) [3], meaning selectivity ratios cannot be assumed equivalent within the same secretion cocktail. Because PGLa–magainin synergy is sequence-dependent and mediated by specific heterodimer interfaces [4], XT-5 cannot be presumed to exhibit identical synergistic potency to X. laevis PGLa without direct experimental validation. Substitution without verification risks producing non-reproducible synergy or evolutionary biology results.

Antimicrobial Peptide 5 (XT-5): Quantitative Comparative Evidence for Scientific Selection


Standalone Antimicrobial Potency of XT-5 Is >20-Fold Weaker Than Co-Isolated XT-7: A Critical Selection Parameter for Negative-Control or Structure-Activity Studies

Antimicrobial peptide 5 (XT-5) exhibits MIC values >100 µM against E. coli, S. aureus, and C. albicans [1]. In the same study, the co-isolated peptide XT-7 (a CPF-family peptide) showed MIC values of 5 µM against S. aureus, 5 µM against E. coli, and 40 µM against C. albicans [2]. This represents an over 20-fold difference in potency between two peptides originating from the identical skin secretion sample. For researchers seeking a weakly active PGLa-family comparator for structure-activity relationship (SAR) studies or a negative control in amphibian AMP screening panels, XT-5 offers a well-characterized, sequence-defined baseline that contrasts sharply with potent co-isolated peptides.

Antimicrobial peptide MIC comparison Xenopus tropicalis structure-activity relationship

Hemolytic Activity of XT-5 Is >2-Fold Lower Than XT-7, Providing a Distinct Selectivity Profile for Mammalian Cell Compatibility Studies

XT-5 exhibits an HC₅₀ >150 µM against human erythrocytes [1], whereas XT-7, the most potent antimicrobial peptide from the same Xenopus tropicalis secretion, shows 50% hemolysis at 70 µM [2]. This greater than 2-fold difference in hemolytic potency means that at concentrations where XT-7 already lyses 50% of human red blood cells, XT-5 remains below its hemolytic threshold. Although XT-5's antimicrobial activity is also substantially weaker, this differential hemolytic profile makes XT-5 a useful reference point for dissecting the structural determinants of AMP toxicity toward mammalian membranes within the PGLa family.

Hemolysis therapeutic index PGLa peptide erythrocyte lysis

XT-5 Belongs to the PGLa Peptide Family, Which Exhibits Order-of-Magnitude Synergistic Enhancement When Combined with Magainin-2

XT-5 is classified as a PGLa-family peptide (PGLa-ST1) [1]. PGLa peptides, as a class, exhibit pronounced functional synergism with magainin-2: equimolar mixtures produce an order-of-magnitude increase in both antibacterial activity and membrane permeabilization compared to either peptide alone [2]. The molecular basis involves formation of parallel heterodimers via salt bridges and hydrophobic interactions, resulting in enhanced membrane affinity and pore formation [3]. While direct synergy data for XT-5 specifically with magainin-2 have not been published as of this writing, the conserved PGLa-family sequence features of XT-5 (N-terminal glycine, C-terminal leucine amide, amphipathic helical character) are consistent with those required for heterodimer formation [4]. Users investigating PGLa–magainin synergy mechanisms may employ XT-5 as a diploid-species PGLa representative distinct from the extensively studied X. laevis PGLa.

PGLa-magainin synergy heterodimer membrane permeabilization combination therapy

XT-5 Exhibits an MIC >100 µM Against All Test Organisms — >3-Fold Weaker Than Canonical X. laevis PGLa — Establishing It as a Low-Potency Evolutionary Variant

XT-5 (PGLa-ST1) from the diploid S. tropicalis exhibits MIC >100 µM (>200 µg/mL) against S. aureus and E. coli [1]. In contrast, PGLa from X. laevis (21 residues, CAS 102068-15-5) shows MIC values of 64 mg/L (~32.5 µM) against S. aureus and 32 mg/L (~16.3 µM) against E. coli [2]. This represents an approximately 3- to 6-fold potency difference between the two orthologs. The weak activity of XT-5 has been interpreted as evidence of nonfunctionalization of duplicated antimicrobial peptide genes following speciation within the Xenopodinae [3]. This cross-species potency differential makes XT-5 uniquely suited as a 'low-activity' PGLa reference for studies examining the evolutionary trajectory of AMP function after gene duplication events.

Cross-species PGLa comparison antimicrobial potency evolutionary diversification gene duplication

XT-5 (Antimicrobial Peptide 5) Is Commercially Available as a Defined Synthetic Peptide (CAS 398143-82-3, Purity ≥96%), Enabling Reproducible Research Procurement

Antimicrobial peptide 5 is commercially supplied as a synthetic peptide (CAS 398143-82-3) with ≥96% HPLC purity, lyophilized powder format, and a molecular weight of 1998.47 Da (C₈₈H₁₆₀N₂₆O₂₄S) . In contrast, the canonical X. laevis PGLa (CAS 102068-15-5) has a molecular weight of 1968.45 Da and a distinct 21-residue sequence (GMASKAGAIAGKIAKVALKAL-NH₂) [1], meaning these two PGLa orthologs are chemically distinct and not interchangeable in procurement. The commercial availability of XT-5 as a catalog peptide with defined purity specifications ensures lot-to-lot reproducibility for academic laboratories conducting evolutionary AMP comparisons, biophysical membrane interaction studies, or PGLa-family structure–function analyses [2].

Synthetic peptide procurement CAS-registered research-grade PGLa-SE1

Antimicrobial Peptide 5 (XT-5): Evidence-Based Research Application Scenarios


Evolutionary Biology: Studying AMP Gene Nonfunctionalization After Polyploidization in Xenopodinae

XT-5 (PGLa-ST1) originates from the diploid frog Silurana tropicalis and exhibits MIC >100 µM against all standard test organisms [1]. Comparative studies have shown that after polyploidization events in the Xenopodinae lineage, extensive nonfunctionalization of duplicated AMP genes occurred, with XT-5 representing a weakly active PGLa variant [2]. Researchers investigating the evolutionary fate of duplicated host-defense peptide genes can procure synthetic XT-5 alongside orthologs from tetraploid (S. epitropicalis), octoploid (X. amieti), and dodecaploid (X. ruwenzoriensis) species to construct phylogenetically controlled activity comparisons [3].

Biophysical Mechanism Studies: PGLa–Magainin-2 Heterodimer Formation and Membrane Synergy

PGLa-family peptides, including XT-5, are established model systems for studying synergistic membrane permeabilization via parallel heterodimer formation with magainin-2 [1]. The PGLa–magainin-2 pair exhibits an order-of-magnitude enhancement in antibacterial and pore-forming activity when combined as an equimolar mixture, driven by salt-bridge-stabilized heterodimer interactions in lipid bilayers [2]. XT-5, as a diploid-species PGLa variant with a sequence distinct from the canonical X. laevis PGLa (22 vs. 21 residues), provides biophysicists with a structurally defined comparator for solid-state NMR, circular dichroism, and dye-leakage assays aimed at dissecting the sequence determinants of synergy [3].

Structure-Activity Relationship (SAR) Studies: Using XT-5 as a Low-Potency PGLa Baseline for Alanine-Scanning or Residue-Substitution Analyses

With MIC values >100 µM against both Gram-positive and Gram-negative bacteria [1], XT-5 provides a uniquely low-activity baseline for SAR studies within the PGLa family. This contrasts sharply with the canonical X. laevis PGLa (MIC ~16–33 µM) [2] and co-isolated XT-7 (MIC 5 µM) [3]. Investigators can systematically introduce residue substitutions into the XT-5 scaffold and quantify gains in antimicrobial potency, using the weak parental activity as a sensitive background for detecting functional improvements. This approach has been successfully applied with other frog-skin AMPs where decreasing cationicity produced >10-fold potency reductions [3].

Negative Control for Amphibian Antimicrobial Peptide Screening Panels

In high-throughput screening campaigns of amphibian skin secretion-derived AMPs, XT-5 serves as a validated, sequence-defined negative control with MIC >100 µM across all standard test organisms (E. coli, S. aureus, C. albicans) [1]. Its co-isolation with the highly potent XT-7 (MIC 5 µM) from the identical secretion sample [2] provides an internal biological reference for assay quality control, ensuring that observed potency differences between test peptides are not attributable to sample preparation artifacts. The defined synthetic availability (CAS 398143-82-3, purity ≥96%) [3] supports reproducible inclusion in screening libraries.

Quote Request

Request a Quote for Antimicrobial peptide 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.